molecular formula C12H16OS B13346069 2-(Isopentylthio)benzaldehyde

2-(Isopentylthio)benzaldehyde

Katalognummer: B13346069
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: GCCVIXSKZXWJKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopentylthio)benzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, with an isopentylthio substituent at the ortho position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentylthio)benzaldehyde typically involves the introduction of the isopentylthio group to benzaldehyde. One common method is the nucleophilic substitution reaction where benzaldehyde is reacted with isopentylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or other transition metals may be employed to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Isopentylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-(Isopentylthio)benzoic acid.

    Reduction: 2-(Isopentylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Isopentylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 2-(Isopentylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isopentylthio group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Vergleich Mit ähnlichen Verbindungen

    Benzaldehyde: Lacks the isopentylthio group, making it less lipophilic.

    2-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of an isopentylthio group.

    2-(Ethylthio)benzaldehyde: Contains an ethylthio group, offering different steric and electronic properties.

Uniqueness: 2-(Isopentylthio)benzaldehyde is unique due to the presence of the isopentylthio group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s lipophilicity and may influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

2-(3-methylbutylsulfanyl)benzaldehyde

InChI

InChI=1S/C12H16OS/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3

InChI-Schlüssel

GCCVIXSKZXWJKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCSC1=CC=CC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.